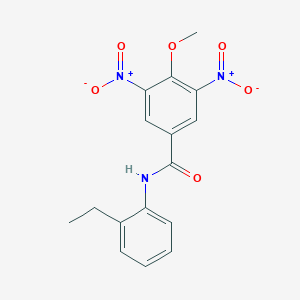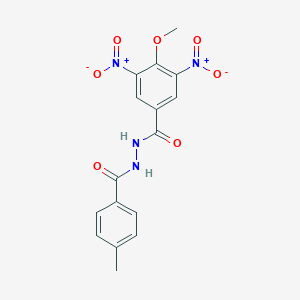![molecular formula C28H18ClN5O4 B403361 (4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B403361.png)
(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in the synthesis include hydrazine hydrate, benzoyl chloride, and nitrobenzene derivatives. The reaction is often conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce corresponding oxides.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- **4-[(2-Benzoyl-4-chloro-phenyl)-hydrazono]-2-(4-methyl-phenyl)-5-phenyl-2,4-dihydr
- **4-[(2-Benzoyl-4-chloro-phenyl)-hydrazono]-2-(4-ethyl-phenyl)-5-phenyl-2,4-dihydr
Uniqueness
(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making the compound versatile for different applications.
属性
分子式 |
C28H18ClN5O4 |
|---|---|
分子量 |
523.9g/mol |
IUPAC 名称 |
4-[(2-benzoyl-4-chlorophenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H18ClN5O4/c29-20-11-16-24(23(17-20)27(35)19-9-5-2-6-10-19)30-31-26-25(18-7-3-1-4-8-18)32-33(28(26)36)21-12-14-22(15-13-21)34(37)38/h1-17,32H |
InChI 键 |
IAMAWYJPCOFUGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403279.png)
![5-[2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B403281.png)
![(4E)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403282.png)






![(4E)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403297.png)

![(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403299.png)
![(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403300.png)
![(4Z)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403301.png)
